molecular formula C15H15BrN2O2S B2807462 2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034313-57-8

2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2807462
CAS No.: 2034313-57-8
M. Wt: 367.26
InChI Key: QSTUQQWNXKPPLX-UHFFFAOYSA-N
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Description

2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. As a sulfonamide derivative, it is recognized for its potential as a key intermediate or active compound in various biological investigations. Recent scientific literature highlights the role of related sulfonamide compounds as modulators of critical biological targets, such as the C-C chemokine receptor 8 (CCR8), which is a prominent focus in immuno-oncology for the potential treatment of cancer . Furthermore, structurally similar N-(2-bromo-phenyl) benzamide derivatives have demonstrated notable antimicrobial activity against Gram-positive bacteria, including challenging pathogens, and have shown superior in vitro anti-inflammatory activity via protease inhibition assays . The molecular architecture of this compound, featuring a brominated benzene sulfonamide group linked to a cyclopropylpyridylmethyl moiety, is characteristic of scaffolds designed to interact with enzyme active sites and protein receptors. This makes it a valuable chemical tool for researchers exploring new oncological, anti-infective, and anti-inflammatory pathways. The product is intended for laboratory research purposes only. This compound is strictly for research use and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption.

Properties

IUPAC Name

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-14-3-1-2-4-15(14)21(19,20)18-9-11-7-13(10-17-8-11)12-5-6-12/h1-4,7-8,10,12,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTUQQWNXKPPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and an organohalide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Pyridine/Sulfonamide Core

Compound A : N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
  • Key Differences :
    • The pyridine ring in Compound A has a methoxy group at position 2 and lacks the cyclopropyl group.
    • The sulfonamide is attached directly to the pyridine nitrogen, whereas the target compound uses a methylene linker.
  • The absence of a cyclopropyl group may reduce steric hindrance, improving binding to flat aromatic pockets in biological targets.
Compound B : N-(5-Bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulfonamide
  • Key Differences :
    • Compound B includes an N-methyl group on the sulfonamide nitrogen and lacks the cyclopropylpyridinylmethyl moiety.
    • Fluorine atoms at positions 2 and 4 on the benzene ring increase electronegativity.
  • Functional Implications: The N-methyl group may reduce metabolic oxidation but could decrease solubility due to increased hydrophobicity. Fluorine substituents enhance membrane permeability and bioavailability compared to non-halogenated analogs.
Compound C : 5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide
  • Key Differences: A quinoline ring replaces the pyridine, introducing a larger aromatic system. The 3-methoxypropyl group adds flexibility and ether-based polarity.
  • Functional Implications: The quinoline system may enhance π-π stacking interactions but could reduce selectivity due to bulkiness. The methoxypropyl chain improves solubility but may introduce entropic penalties during binding.

Comparative Physicochemical Properties (Inferred)

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~370-390 g/mol 375.2 g/mol 363.2 g/mol ~450 g/mol
LogP (Estimated) ~3.5 (cyclopropyl increases) ~2.8 (methoxy decreases) ~3.1 (fluorine increases) ~4.0 (quinoline increases)
Solubility Moderate (cyclopropyl reduces) High (polar methoxy) Low (N-methyl) Low (quinoline bulk)

Biological Activity

2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and a benzenesulfonamide moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

The compound's IUPAC name is 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide, and its molecular formula is C15H15BrN2O2SC_{15}H_{15}BrN_2O_2S. The structure includes key functional groups that contribute to its biological activity, particularly the sulfonamide group, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC15H15BrN2O2SC_{15}H_{15}BrN_2O_2S
Molecular Weight365.26 g/mol
IUPAC Name2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
CAS Number2034313-57-8

The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a critical role in physiological processes such as respiration and acid-base balance .

Antimicrobial Properties

Studies have shown that sulfonamide derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. In a study evaluating new benzenesulfonamide derivatives, compounds exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against different pathogens including E. coli and S. aureus .

Case Studies

  • Study on Enzyme Interaction : A study explored the interaction of sulfonamides with human serum albumin (HSA), revealing that binding alters the protein's conformation and enhances its esterase activity . This suggests potential therapeutic implications for drug delivery systems.
  • Antimicrobial Evaluation : Another investigation synthesized several sulfonamide derivatives, including those similar to this compound, finding significant anti-inflammatory and antimicrobial effects in vivo and in vitro . The findings support the development of these compounds as potential therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamideLacks bromine; may affect reactivityModerate enzyme inhibition
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzamideAmide instead of sulfonamide; alters chemical propertiesReduced antimicrobial efficacy

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For example, in analogous compounds (e.g., N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide), 5-bromopyridine-3-amine reacts with a sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactant solubility and reaction rates .
  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation minimizes side reactions .
  • Scalability : Continuous flow reactors enhance reproducibility in multi-step syntheses .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., bromine, cyclopropyl, sulfonamide) and validates regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and stereochemistry. For example, SHELXL is widely used for small-molecule refinement due to its robustness with high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar sulfonamides?

  • Key factors :

  • Substituent effects : The cyclopropyl group in the target compound may enhance steric hindrance, altering binding affinity compared to analogs with methyl or halogen substituents (e.g., N-(5-Iodo-pyridin-2-yl) derivatives show reduced antibacterial activity due to larger atomic radii) .
  • Assay variability : Differences in cell lines, enzyme sources, or incubation times can skew results. Standardizing protocols (e.g., MIC assays for antimicrobial studies) is critical .
    • Data reconciliation : Use meta-analysis to compare activity trends across studies. For example, sulfonamides with electron-withdrawing groups (e.g., -Br) often exhibit enhanced enzyme inhibition .

Q. What strategies are effective in analyzing unexpected substitution patterns during synthesis?

  • Byproduct identification :

  • LC-MS/MS : Detects minor impurities (e.g., bromine displacement by nucleophiles) .
  • Kinetic studies : Monitor reaction progress to identify intermediates (e.g., sulfonate esters) that may lead to side products .
    • Mechanistic insights : DFT calculations predict reactive sites. For instance, bromine at the ortho position in benzenesulfonamides increases susceptibility to nucleophilic aromatic substitution .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Approaches :

  • Molecular docking : Predict binding modes with target enzymes (e.g., dihydropteroate synthase for antibacterial activity) .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity. For example, cyclopropyl groups may improve membrane permeability in sulfonamides .

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